molecular formula C15H20N2O4S B2637299 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea CAS No. 1795362-46-7

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea

Cat. No.: B2637299
CAS No.: 1795362-46-7
M. Wt: 324.4
InChI Key: UPYRBGMRVYZULI-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) aromatic system and a 2-((tetrahydro-2H-pyran-4-yl)thio)ethyl substituent. The urea backbone serves as a hydrogen-bond donor/acceptor, a critical feature for interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c18-15(16-5-8-22-12-3-6-19-7-4-12)17-11-1-2-13-14(9-11)21-10-20-13/h1-2,9,12H,3-8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYRBGMRVYZULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the tetrahydro-2H-pyran-4-yl thioethyl group: This step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the tetrahydro-2H-pyran-4-yl thioethyl derivative under suitable conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related urea derivatives and other benzodioxole-containing analogs:

Compound Name Core Structure Key Substituents Functional Features Biological Activity/Notes References
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea (Target Compound) Urea - Benzodioxole (electron-rich aromatic)
- Thioether-linked THP (lipophilic)
- Urea (H-bonding)
- Thioether (metabolic susceptibility)
Structural similarity to PRMT3 inhibitors; potential CNS activity due to THP and benzodioxole
1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-(tetrahydro-2H-pyran-4-yl)ethyl)urea (14a) Urea - Benzothiadiazole (electron-deficient aromatic)
- Ethyl-linked THP
- Urea (H-bonding)
- Ethyl-THP (enhanced stability)
Potent PRMT3 inhibitor (IC50 < 1 µM); benzothiadiazole improves target selectivity
1-(5-(Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea Urea - Benzodioxole-thiadiazole hybrid
- 4-Methoxyphenyl
- Thiadiazole (rigid linker)
- Methoxy group (electron-donating)
Anticancer activity reported for thiadiazole-urea hybrids; CAS No. 125766-72-5
D03: Pyrazoline derivative with benzodioxole Pyrazoline - Benzodioxole
- Thienyl
- Aminoalkylthio
- Pyrazoline (planar scaffold)
- Thioether (flexibility)
MAO-B inhibitor (IC50 = 20.34 µM); docking studies support binding to MAO-B active site
Compounds 37–39 (Imidazole-indole hybrids) Imidazole-indole - Benzodioxole-ethyl
- Fluoro/chloro substituents
- Indole (aromatic stacking)
- Halogens (electronic effects)
Anticonvulsant and antimicrobial activities; melting points >200°C (thermal stability)

Key Structural and Functional Insights

Aromatic Systems: The benzodioxole group in the target compound offers metabolic resistance compared to benzothiadiazole (14a), which may undergo reductive metabolism. However, benzothiadiazole’s electron-withdrawing nature enhances binding to enzymes like PRMT3 .

Substituent Effects :

  • The thioether in the target compound increases lipophilicity (logP) compared to ether-linked analogs (e.g., 14a’s ethyl-THP), favoring blood-brain barrier penetration but increasing susceptibility to oxidative metabolism .
  • Halogen substituents (e.g., Compounds 37–39) enhance electronic interactions and bioactivity but may raise toxicity concerns .

Urea vs. Alternative Cores :

  • Urea derivatives generally exhibit stronger hydrogen-bonding capacity than pyrazoline (D03) or imidazole-indole cores, favoring enzyme inhibition .
  • Pyrazoline scaffolds (D03) provide conformational flexibility, critical for accommodating allosteric binding sites .

Biological Activity

The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea is a derivative of urea that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure features a benzo[d][1,3]dioxole moiety and a tetrahydro-2H-pyran thioether, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the urea linkage and the introduction of the benzo[d][1,3]dioxole group. The method often requires specific reagents and conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thioether ureas have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have demonstrated that urea derivatives can act as potent anticancer agents. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression. For example, a related urea derivative was found to inhibit T-cell proliferation with an IC50 value as low as 0.004 μM .

The proposed mechanism of action for these compounds often involves the inhibition of key enzymes or pathways associated with cell growth and proliferation. The presence of the benzo[d][1,3]dioxole unit is believed to facilitate interactions with biological macromolecules, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Antibacterial Efficacy : A study reported that thioether-containing ureas exhibited minimal inhibitory concentrations (MICs) against various pathogens, suggesting their potential as new antimicrobial agents .
  • Anticancer Properties : Another investigation focused on the antiproliferative effects of related urea derivatives in human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner .

Data Summary Table

Biological ActivityCompound TypeTarget Organisms/CellsIC50/MIC Values
AntimicrobialUrea DerivativeStaphylococcus aureus, E. coli50 μg/mL
AntitumorUrea DerivativeHuman T-cells0.004 μM

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